molecular formula C9H8F3NO2 B172310 D-(3,4,5-Trifluorophenyl)-alanine CAS No. 1217684-62-2

D-(3,4,5-Trifluorophenyl)-alanine

Cat. No. B172310
M. Wt: 219.16 g/mol
InChI Key: SFKCVRLOYOHGFK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“D-(3,4,5-Trifluorophenyl)-alanine” is a compound used for proteomics research . Its molecular formula is C9H8F3NO2 and it has a molecular weight of 219.16 g/mol .


Synthesis Analysis

The synthesis of compounds related to “D-(3,4,5-Trifluorophenyl)-alanine” often involves the use of 3,4,5-trifluorophenol . A process for preparing 3,4,5-trifluorophenol from 1-halo-3,4,5-trifluorobenzene includes high-pressure reacting on ammonia water at 100-200 deg.C under the existence of cuprous salt, Cu salt or copper oxide as a catalyst .


Molecular Structure Analysis

The molecular structure of “D-(3,4,5-Trifluorophenyl)-alanine” consists of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .


Chemical Reactions Analysis

The catalytic activity of tris (3,4,5-trifluorophenyl)borane has been explored in the 1,2-hydroboration reactions of unsaturated substrates . Under conventional conditions, the borane was found to be active only in the hydroboration of aldehyde, ketone, and imine substrates, with alkenes and alkynes not being reduced effectively .


Physical And Chemical Properties Analysis

“D-(3,4,5-Trifluorophenyl)-alanine” is a solid compound . Its molecular weight is 219.16 g/mol .

Scientific Research Applications

Engineering Enzymes for Synthesis

Asymmetric Synthesis of D-Alanine Derivatives

D-Alanine derivatives, including D-(3,4,5-Trifluorophenyl)-alanine, have been the focus of enzyme engineering efforts to enhance asymmetric synthesis processes. In a study on engineering novel (R)-selective transaminase for the efficient synthesis of D-Alanine, Jia et al. (2022) reported the development of mutants with improved activity and thermostability for asymmetric amination, highlighting the potential of enzymatic synthesis in producing D-Alanine and its derivatives with high yield and selectivity Dong-Xu Jia et al., 2022.

Probing Bacterial Growth

In Vivo Sensing of Bacteria

D-Alanine derivatives have been utilized in developing radiotracers for positron emission tomography (PET) to detect living bacteria in vivo. Parker et al. (2020) synthesized D-[3-11C]Alanine and its dipeptide derivative for PET imaging, demonstrating their potential in detecting bacterial infections and monitoring antibiotic therapy effects in various animal models Matthew F. L. Parker et al., 2020.

Understanding Enzymatic Mechanisms

Alanine Racemase Enzyme Inhibitors

The alanine racemase enzyme, pivotal in converting L-alanine to D-alanine for peptidoglycan synthesis in bacteria, has been explored for its inhibition potential. Azam and Jayaram (2015) reviewed known inhibitors, contributing to the development of antibacterial drugs targeting this enzyme M. A. Azam & U. Jayaram, 2015.

Biofilm Formation and Bacterial Growth

Role in Bacterial Cell Wall Synthesis

Studies on Streptococcus mutans revealed alanine racemase's essential role in growth and biofilm formation, underscoring D-Alanine's importance in bacterial physiology and potential as a target for dental caries management Yuan-an Wei et al., 2016; W. Qiu et al., 2016.

Molecular Characterization and Drug Development

D-Alanine in Disease and Drug Development

Research on D-Alanine's distribution, origin, and physiological relevance hints at its potential as a biomarker and in the development of novel therapeutic strategies. Lee, Qiu, and Sweedler (2020) provided an overview of D-Alanine's role in mammals, indicating its significance beyond bacterial cell wall synthesis and its implications in diseases Cindy J. Lee, Tianxiang Qiu, & J. Sweedler, 2020.

Safety And Hazards

“D-(3,4,5-Trifluorophenyl)-alanine” is intended for research use only and is not for medicinal or household use . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this compound .

Future Directions

“D-(3,4,5-Trifluorophenyl)-alanine” continues to be a product for proteomics research . As our understanding of proteomics expands, the use of this compound in research may also evolve.

properties

IUPAC Name

(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKCVRLOYOHGFK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427508
Record name D-(3,4,5-Trifluorophenyl)-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-(3,4,5-Trifluorophenyl)-alanine

CAS RN

1217684-62-2
Record name D-(3,4,5-Trifluorophenyl)-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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